molecular formula C10H12ClNO2 B13136532 (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Cat. No.: B13136532
M. Wt: 213.66 g/mol
InChI Key: PKWJOVLAHBCCTC-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chiral amino acid derivative This compound is notable for its unique structure, which includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of indene derivatives, which can be catalyzed by chiral catalysts to produce the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing efficient chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Indole derivatives: Compounds with similar ring structures but different functional groups.

    Amino acid derivatives: Other chiral amino acids with varying side chains and properties

Uniqueness

®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the indene ring system. This combination of features makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m1./s1

InChI Key

PKWJOVLAHBCCTC-HNCPQSOCSA-N

Isomeric SMILES

C1C[C@@](C2=CC=CC=C21)(C(=O)O)N.Cl

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl

Origin of Product

United States

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